molecular formula C14H15N3O3 B2498646 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1904236-16-3

1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2498646
CAS No.: 1904236-16-3
M. Wt: 273.292
InChI Key: KSGHRVTUGFYFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyridine ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-3-yl)acetic acid with azetidin-3-amine, followed by cyclization to form the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Uniqueness: 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12-3-4-13(19)17(12)11-8-16(9-11)14(20)6-10-2-1-5-15-7-10/h1-2,5,7,11H,3-4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGHRVTUGFYFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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